(Rac)-BA-1049-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H21Cl2N3O2S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

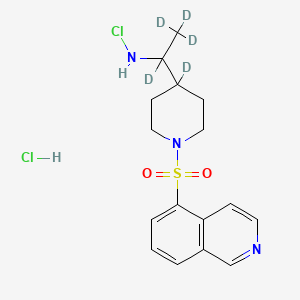

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C16H20ClN3O2S.ClH/c1-12(19-17)13-6-9-20(10-7-13)23(21,22)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13,19H,6-7,9-10H2,1H3;1H/i1D3,12D,13D; |

InChI Key |

UXJJRPPVMOZZNV-UHPURAOQSA-N |

Isomeric SMILES |

[2H]C1(CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C([2H])(C([2H])([2H])[2H])NCl.Cl |

Canonical SMILES |

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)NCl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-BA-1049-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-BA-1049-d5, a deuterated analog of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, (Rac)-BA-1049 (also known as NRL-1049). This document details its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a stable-isotope labeled version of (Rac)-BA-1049. (Rac)-BA-1049 is a racemic mixture of a 4-substituted piperidine (B6355638) derivative featuring an isoquinoline (B145761) group. The (R)-enantiomer of BA-1049 has the IUPAC name (R)-1-(1-(isoquinolin-5-ylsulfonyl)piperidin-4-yl)ethan-1-amine.[1] While it is known that this compound contains five deuterium (B1214612) atoms, the precise positions of these atoms are not publicly available in the reviewed literature. Deuteration is a strategy often employed in drug development to potentially alter pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of (Rac)-BA-1049

| Property | Value | Reference |

| Chemical Formula | C16H21N3O2S | MedChemExpress |

| Molecular Weight | 319.42 g/mol | MedChemExpress |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | >98% | MedKoo Biosciences |

| Solubility | DMSO: 32 mg/mL (100.18 mM) | Selleck Chemicals |

| Water: 5 mg/mL | Selleck Chemicals | |

| Ethanol: 5 mg/mL | Selleck Chemicals |

Biological Activity and Mechanism of Action

(Rac)-BA-1049 is a selective inhibitor of ROCK2. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and inflammation. Dysregulation of the ROCK pathway is implicated in various diseases. BA-1049 exhibits significantly greater potency for ROCK2 over ROCK1.[3] The primary metabolite of BA-1049, 1-hydroxy-BA-1049 (NRL-2017), is also an active and selective ROCK2 inhibitor.[4][5]

Table 2: In Vitro Biological Activity of BA-1049 (NRL-1049) and its Metabolite (NRL-2017)

| Compound | Target | IC50 | Selectivity (ROCK1/ROCK2) | Reference |

| NRL-1049 | ROCK2 | 0.59 µM | ~44-fold | [3][6] |

| ROCK1 | 26 µM | [3] | ||

| NRL-2017 | ROCK2 | - | ~17-fold | [5][6] |

| ROCK1 | - | [5] |

The mechanism of action of BA-1049 involves the competitive inhibition of the ATP-binding site of the ROCK2 enzyme. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the ROCK2 signaling pathway.

Pharmacokinetics

Pharmacokinetic studies have been conducted on NRL-1049 in healthy human volunteers. The data indicates rapid absorption with a time to maximum concentration (Tmax) of approximately 0.5 to 0.75 hours in a fasted state.[5] The active metabolite, NRL-2017, is also readily detected.[5]

Table 3: Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) | AUC0–∞ (ng·h/mL) | Reference |

| 25 mg | 3.66 | 0.50 - 0.75 | - | - | [5] |

| 75 mg | 18.3 | 0.50 - 0.75 | - | - | [5] |

| 150 mg | 34.9 | 0.50 - 0.75 | - | - | [5] |

| 250 mg | 58.0 | 0.50 - 0.75 | - | - | [5] |

Experimental Protocols

In Vitro Endothelial Permeability Assay

This protocol is a general representation based on common methods for assessing endothelial barrier function.

Methodology:

-

Cell Seeding: Endothelial cells (e.g., human brain microvascular endothelial cells - hBMVECs) are seeded onto the porous membrane of Transwell inserts in a multi-well plate.[7][8]

-

Monolayer Formation: The cells are cultured for 2-4 days until a confluent monolayer is formed, which can be verified by microscopy or by measuring transendothelial electrical resistance (TEER).[7][9]

-

Treatment: The endothelial monolayer is treated with varying concentrations of (Rac)-BA-1049 or vehicle control, followed by the addition of an inflammatory stimulus (e.g., lipopolysaccharide or thrombin) to induce permeability.[9]

-

Permeability Measurement: A high molecular weight fluorescent tracer, such as FITC-Dextran, is added to the upper chamber of the Transwell insert.[8]

-

Incubation and Detection: After a specific incubation period (e.g., 30 minutes to 24 hours), the medium from the lower chamber is collected. The amount of tracer that has passed through the endothelial monolayer is quantified by measuring fluorescence using a plate reader.[7][8][9]

-

Data Analysis: The permeability is expressed as the amount of fluorescent tracer in the lower chamber relative to control conditions.

Western Blot for Phosphorylated Cofilin (pCofilin)

This protocol outlines the general steps for detecting the inhibition of ROCK2 activity by measuring the levels of phosphorylated cofilin, a downstream target of ROCK2.

Methodology:

-

Sample Preparation: Brain tissue or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated cofilin (pCofilin). A primary antibody for total cofilin or a housekeeping protein (e.g., GAPDH or β-actin) is used for normalization.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the pCofilin band is quantified and normalized to the total cofilin or housekeeping protein band to determine the relative level of ROCK2 activity.

In Vivo Cavernous Angioma Mouse Model

This protocol is based on studies investigating the efficacy of NRL-1049 in genetic mouse models of cavernous angioma.[10][11]

Methodology:

-

Animal Models: Heterozygous Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- knockout mice, which develop lesions characteristic of human cerebral cavernous malformations (CCMs), are used.[10][11]

-

Drug Administration: NRL-1049 is administered to the mice in their drinking water, starting at weaning and continuing for a period of 3 to 4 months.[11] Various doses (e.g., 1, 10, and 100 mg/kg/day) are typically evaluated against a placebo group.[11]

-

Lesion Volume Assessment: At the end of the treatment period, the brains are imaged using micro-computed tomography (micro-CT) to quantify the volume of the cavernous angioma lesions.[10]

-

Hemorrhage Analysis: Brain tissue is processed for histology, and Perls Prussian blue staining is used to detect non-heme iron deposits, providing a measure of hemorrhage around the lesions.[10]

-

Data Analysis: The lesion volume and the extent of hemorrhage are compared between the NRL-1049-treated groups and the placebo group to determine the efficacy of the treatment.[10]

Conclusion

This compound and its non-deuterated counterpart are valuable research tools for investigating the role of the ROCK2 signaling pathway in health and disease. As a selective ROCK2 inhibitor with a well-characterized active metabolite, it holds therapeutic potential for a range of conditions, including neurological disorders characterized by endothelial dysfunction. The experimental protocols outlined in this guide provide a foundation for further research into the biological effects and therapeutic applications of this compound.

References

- 1. Rho kinase inhibitor ba-1049 (r) and active metabolites thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of NRL-1049, a Rho-Associated Kinase Inhibitor, in Healthy Volunteers: A Phase 1, First-in-Human, Single-Ascending Dose, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellbiologics.net [cellbiologics.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition-of-Rho-associated-Protein-Kinase-for-Treatment-of-Cerebral-Cavernous-Malformations [aesnet.org]

- 11. neurology.org [neurology.org]

Technical Guide: (Rac)-BA-1049-d5, a Deuterated ROCK2 Inhibitor

For Research Use Only

Introduction

This document provides a comprehensive technical overview of (Rac)-BA-1049-d5, the deuterated form of (Rac)-BA-1049, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. (Rac)-BA-1049, also known as NRL-1049 in its (R)-enantiomeric form, is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes, particularly in the context of neurovascular disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, supplier information, mechanism of action, and key experimental protocols.

Compound Information

This compound is a stable-isotope labeled version of (Rac)-BA-1049, designed for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. Deuteration can also potentially modify the pharmacokinetic and metabolic profiles of the parent compound.

| Identifier | Information |

| Compound Name | This compound |

| Description | Deuterated labeled (Rac)-BA-1049[1][2] |

| Unlabeled (Rac)-BA-1049 CAS Number | 1973494-17-5[1][3] |

| Primary Supplier | MedChemExpress (MCE)[1][2] |

| MCE Catalog Number | HY-126432S[2] |

Quantitative Data

BA-1049 demonstrates significant selectivity for ROCK2 over ROCK1. Its efficacy has been evaluated in both in vitro and in vivo models, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay | IC50 / EC50 | Reference |

| NRL-1049 (BA-1049) | ROCK2 | Kinase Inhibition Assay | 0.59 µM | MedChemExpress |

| NRL-1049 (BA-1049) | ROCK1 | Kinase Inhibition Assay | 26 µM | MedChemExpress |

| NRL-1049 (BA-1049) | ROCK | LPA-induced MLC2 Phosphorylation (hBMVEC) | 26.3 µM (EC50) | [4] |

| NRL-2017 (Metabolite) | ROCK | LPA-induced MLC2 Phosphorylation (hBMVEC) | 0.95 µM (EC50) | [4] |

Table 2: In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models

| Mouse Model | Treatment & Dose (in drinking water) | Duration | Key Findings | Reference |

| Ccm1+/-Msh2-/- | 100 mg/kg/day BA-1049 | 4 months | Significant decrease in CA lesion burden (p=0.022).[5] | [5] |

| Ccm3+/-Trp53-/- | 10 and 100 mg/kg/day BA-1049 | 3 months | Significant decrease in CA lesion burden (p=0.002 and p=0.003, respectively).[5] | [5] |

| Ccm3+/-Trp53-/- | 1.0, 10, and 100 mg/kg/day BA-1049 | 3 months | Significant dose-dependent reduction in hemorrhage (non-heme iron deposition) near lesions (p<0.05 for all doses).[5] | [5] |

Mechanism of Action & Signaling Pathway

(Rac)-BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating endothelial cell cytoskeletal dynamics, adhesion, and contractility. In pathologies such as cerebral cavernous malformations (CCM), loss-of-function mutations in CCM genes lead to the overactivation of the RhoA/ROCK pathway, resulting in increased endothelial permeability and lesion development. BA-1049 selectively inhibits ROCK2, thereby mitigating these downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving BA-1049.

In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models

This protocol outlines the steps for evaluating the therapeutic potential of BA-1049 in reducing CA lesion burden and hemorrhage in established mouse models.

-

Animal Models:

-

Utilize transgenic mouse models that recapitulate human CA disease, such as Ccm1+/-Msh2-/- (milder phenotype) and Ccm3+/-Trp53-/- (aggressive phenotype) mice on a C57BL/6 background.[5]

-

House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

-

-

Drug Administration:

-

Lesion Burden Analysis via Micro-Computed Tomography (Micro-CT):

-

At the end of the treatment period, euthanize the mice and perfuse intracardially with PBS followed by 4% paraformaldehyde (PFA).[5]

-

Dissect the brains and fix in 4% PFA overnight.

-

For contrast enhancement, incubate the brains in Lugol's iodine solution for 48 hours.[7]

-

Scan the brains using a high-resolution micro-CT system. Typical scanning parameters are 50-90 kV and a voxel size of approximately 9.5 µm.[6][7][8]

-

Reconstruct the scans into 3D images. Identify and quantify CA lesions, which appear as hyper-dense areas.[8]

-

Calculate the total lesion volume for each brain using 3D analysis software.

-

-

Hemorrhage Assessment via Perls' Prussian Blue Staining:

-

Following micro-CT, process the brains for histology. Embed in paraffin (B1166041) and cut into 5 µm sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.[9]

-

Incubate sections in the working solution for 15-20 minutes.[9]

-

Rinse thoroughly in distilled water.

-

Counterstain with a suitable nuclear stain, such as Neutral Red, for 1 minute.[9][10]

-

Dehydrate, clear, and mount the sections.

-

Quantify non-heme iron deposits (which stain blue) adjacent to lesions as a measure of hemorrhage.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20070231838A1 - Method for the assay of rock kinase activity in cells - Google Patents [patents.google.com]

- 5. Contrast-Enhanced Micro-CT Imaging of Cerebral Cavernous Malformation Lesions in a Mouse Brain [jove.com]

- 6. Induction and Micro-CT Imaging of Cerebral Cavernous Malformations in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction and Micro-CT Imaging of Cerebral Cavernous Malformations in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Micro-Computed Tomography in Murine Models of Cerebral Cavernous Malformations as a Paradigm for Brain Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stainsfile.com [stainsfile.com]

- 10. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]

Technical Guide: (Rac)-BA-1049-d5 - A Deuterated Internal Standard for ROCK2 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-BA-1049-d5, a deuterated analog of the selective ROCK2 inhibitor, BA-1049. This document is intended to serve as a resource for researchers utilizing this compound as an internal standard in quantitative analytical studies.

Introduction

This compound is a stable isotope-labeled version of (Rac)-BA-1049, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of BA-1049 in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and analysis.

The unlabeled compound, BA-1049 (also known as NRL-1049), is a critical tool in studying the RhoA/ROCK2 signaling pathway, which is implicated in a variety of cellular processes and disease states.

Physicochemical Properties and Analytical Data

The following tables summarize the key physicochemical properties and representative analytical data for this compound. Please note that the data presented in Table 2 is representative of a typical Certificate of Analysis for a deuterated standard from MedChemExpress and may not reflect the exact values of a specific lot.

Table 1: General Information

| Property | Value |

| Product Name | This compound |

| Catalog Number | HY-126432S |

| Description | Deuterated labeled (Rac)-BA-1049 |

| Molecular Formula | C₁₆H₁₈D₅Cl₂N₃O₂S |

| Molecular Weight | 397.37 g/mol |

| Intended Use | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |

Table 2: Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Purity (by HPLC) | ≥98.0% | 99.5% | HPLC |

| Identity (by ¹H-NMR) | Consistent with structure | Conforms | ¹H-NMR |

| Identity (by MS) | Consistent with structure | Conforms | ESI-MS |

| Isotopic Purity | ≥99% | 99.6% | Mass Spectrometry |

| Deuterium Incorporation | ≥98% at each labeled position | Conforms | Mass Spectrometry |

Signaling Pathway of BA-1049 (Unlabeled)

BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway plays a crucial role in regulating cellular functions such as actin cytoskeleton organization, cell adhesion, migration, and proliferation. Dysregulation of this pathway is associated with various diseases, including cancer, cardiovascular disorders, and neurological conditions.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of BA-1049 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol adapted for this purpose.

Quantification of BA-1049 in Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of BA-1049 from plasma samples.

4.1.1. Materials and Reagents

-

BA-1049 analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

4.1.2. Preparation of Stock and Working Solutions

-

BA-1049 Stock Solution (1 mg/mL): Accurately weigh and dissolve BA-1049 in an appropriate solvent (e.g., DMSO or Methanol).

-

BA-1049 Working Solutions: Serially dilute the stock solution with 50% ACN in water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the BA-1049 stock solution.

-

This compound Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with ACN.

4.1.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the this compound internal standard working solution (50 ng/mL in ACN) to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

4.1.4. LC-MS/MS Conditions (Representative)

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

BA-1049: Q1: m/z 320.1 -> Q3: m/z [Fragment ion 1], m/z [Fragment ion 2]

-

This compound: Q1: m/z 325.1 -> Q3: m/z [Corresponding fragment ion 1], m/z [Corresponding fragment ion 2]

-

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of BA-1049 to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of BA-1049 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an essential tool for the accurate and precise quantification of the ROCK2 inhibitor BA-1049 in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing research into the therapeutic potential of ROCK2 inhibition.

An In-depth Technical Guide to the Synthesis and Purification of (Rac)-BA-1049-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-BA-1049-d5, a deuterated analog of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, (Rac)-BA-1049. This document outlines the synthetic pathway, incorporating deuterium (B1214612) labeling, and details the purification methods for the racemic mixture. The information is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

(Rac)-BA-1049 is a potent and selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular functions, including cytoskeletal regulation, cell motility, and smooth muscle contraction. Due to its involvement in pathological processes, ROCK2 is a significant target for therapeutic intervention in cardiovascular diseases, neurodegenerative disorders, and cancer. The deuterated analog, this compound, serves as a valuable tool in drug development, primarily as an internal standard for quantitative bioanalysis by mass spectrometry and for studies investigating the pharmacokinetic profile and metabolic fate of the parent compound. The incorporation of deuterium atoms can alter the metabolic stability of a drug, potentially leading to an improved pharmacokinetic profile.[1]

Synthesis of this compound

The synthesis of this compound is conceptualized through a multi-step process adapted from established methods for similar benzamide (B126) and piperidine-containing structures, with the key introduction of deuterium atoms via a deuterated precursor. The general synthetic strategy involves the coupling of a deuterated piperidine (B6355638) moiety with a substituted benzoyl chloride, followed by further functionalization.

Proposed Synthetic Scheme

A plausible synthetic route, based on general organic synthesis principles and information from related patents, is outlined below. The key step is the utilization of a deuterated piperidine precursor to introduce the five deuterium atoms.

Experimental Workflow: Synthesis of this compound

Caption: A proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Isonicotinoyl)piperidin-4-one-2,2,6,6-d4

-

To a solution of 4,4-diethoxypiperidine-2,2,6,6-d4 in a suitable aprotic solvent such as dichloromethane (B109758), add triethylamine.

-

Cool the mixture to 0 °C and add isonicotinoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is then subjected to acidic hydrolysis to yield 1-(isonicotinoyl)piperidin-4-one-2,2,6,6-d4.

Step 2: Synthesis of 4-Amino-N-(1-(isonicotinoyl)piperidin-4-yl-2,2,6,6-d4)benzamide

-

To a solution of 1-(isonicotinoyl)piperidin-4-one-2,2,6,6-d4 in methanol, add 4-aminobenzamide (B1265587) and a reducing agent such as sodium cyanoborohydride.

-

Adjust the pH of the reaction mixture to approximately 6 with acetic acid.

-

Stir the reaction at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Synthesis of (Rac)-4-(1-Aminoethyl)-N-(1-(isonicotinoyl)piperidin-4-yl-2,2,6,6-d4)benzamide (A key intermediate for BA-1049 structure) Note: The exact structure of BA-1049 is not fully disclosed in the provided search results, but it is described as a 4-substituted piperidine derivative. The following steps are a plausible continuation based on related structures.

-

The previously synthesized intermediate is further functionalized at the 4-amino position of the benzamide. This could involve a multi-step process to introduce the racemic 1-aminoethyl group.

Step 4: Deuteration of the Pyridine (B92270) Ring

-

To introduce the fifth deuterium atom onto the pyridine ring of the isonicotinoyl moiety, a palladium-catalyzed H-D exchange reaction can be performed in the presence of a deuterium source like D2O at an elevated temperature.

Purification of this compound

The final product is a racemic mixture of enantiomers. Purification is crucial to remove any unreacted starting materials, byproducts, and to isolate the racemic compound with high purity.

Purification Protocol

1. Column Chromatography:

-

The crude this compound is first purified by silica (B1680970) gel column chromatography.

-

A gradient elution system, for example, a mixture of dichloromethane and methanol, can be employed to separate the product from impurities.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

2. Chiral Separation (Optional, for isolating individual enantiomers):

While this guide focuses on the racemic mixture, the separation of enantiomers is a critical step for studying the stereospecific activity and pharmacokinetics.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers.

-

Column: A chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds.

-

The separation is optimized by adjusting the mobile phase composition and flow rate.

-

Workflow for Purification and Chiral Separation

Caption: A general workflow for the purification of this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (%) (by HPLC) |

| Amide Coupling | Intermediate Benzamide | 1.0 | 1.2 | ~85 | >90 |

| N-Acylation | This compound (Crude) | 1.2 | 1.1 | ~80 | ~85 |

| Column Chromatography | This compound (Purified) | 1.1 | 0.9 | ~82 | >98 |

| Chiral HPLC Separation | (R)-BA-1049-d5 | 0.4 | 0.18 | ~45 | >99.5 (ee) |

| Chiral HPLC Separation | (S)-BA-1049-d5 | 0.4 | 0.17 | ~43 | >99.5 (ee) |

ROCK2 Signaling Pathway

BA-1049 acts as an inhibitor of the ROCK2 signaling pathway. This pathway is a downstream effector of the small GTPase RhoA and is integral to regulating cellular contractility and cytoskeletal dynamics.

ROCK2 Signaling Pathway and Inhibition by BA-1049

Caption: Overview of the ROCK2 signaling pathway and the inhibitory action of BA-1049.

Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. Active RhoA-GTP then binds to and activates ROCK2. Activated ROCK2 phosphorylates multiple downstream substrates. A key substrate is the myosin light chain (MLC), which it can phosphorylate directly, and it can also phosphorylate and inactivate myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. The net effect is an increase in phosphorylated MLC, which promotes the interaction of actin and myosin, leading to the formation of stress fibers, focal adhesions, and increased cell contractility. BA-1049, by inhibiting ROCK2, prevents these downstream signaling events, leading to a reduction in cellular contraction and cytoskeletal reorganization.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles for the synthesis of related heterocyclic compounds and methodologies for deuterium labeling and chiral separation. The successful synthesis and purification of this compound will provide a crucial tool for in-depth pharmacokinetic and metabolic studies, ultimately aiding in the development of novel ROCK2 inhibitors for various therapeutic applications. Researchers should note that the provided protocols are illustrative and may require optimization for specific laboratory conditions and scales.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. The accuracy and reliability of PK data are intrinsically linked to the robustness of the bioanalytical methods used. Central to these methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types of internal standards, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision and accuracy. This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of deuterated standards in pharmacokinetic studies.

The Foundational Role of Internal Standards in Bioanalysis

Bioanalytical methods are susceptible to various sources of error that can compromise data integrity. These include variability in sample preparation, fluctuations in instrument response, and matrix effects.[1] Matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, can lead to ion suppression or enhancement, skewing results.[2] An internal standard (IS) is a compound of a known concentration added to all samples, calibrators, and quality controls to normalize these variabilities.[3] By analyzing the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved.[1]

The Superiority of Deuterated Internal Standards

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612).[1][4] This subtle modification provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry while preserving the physicochemical properties of the molecule.[1] This near-identical nature is what sets deuterated standards apart from other types of internal standards, such as structural analogs.

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Since a deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.[5]

-

Compensation for Sample Preparation Variability: A deuterated IS behaves identically to the analyte during all stages of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

-

Co-elution with the Analyte: Ideally, the deuterated standard co-elutes with the analyte in the chromatographic separation, meaning it is subjected to the same matrix effects at the same time, further improving the accuracy of quantification.[3]

Quantitative Data Presentation: The Evidentiary Advantage

The theoretical benefits of deuterated standards are consistently validated by experimental data, which demonstrates marked improvements in the precision and accuracy of bioanalytical assays.

Table 1: Comparison of Bioanalytical Assay Performance with Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Hypothetical Drug | Deuterated IS | -1.5 to 2.8 | ≤ 4.5 | [7] |

| Hypothetical Drug | Analog IS | -8.2 to 10.5 | ≤ 9.8 | [7] |

| Lapatinib | Deuterated IS | 95.7 to 104.2 | 2.3 to 7.8 | [8] |

| Lapatinib | Analog IS | 88.9 to 110.5 | 3.1 to 11.4 | [8] |

| Olmesartan | Deuterated IS | 97.5 to 102.3 | 1.8 to 5.6 | [9] |

Table 2: Impact of Deuteration on Drug Pharmacokinetic Parameters

Deuteration can also be strategically employed to alter a drug's metabolic profile, a phenomenon known as the "kinetic isotope effect."[10] Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism, leading to improved pharmacokinetic properties.

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |

| Enzalutamide (B1683756) | AUC (ng·h/mL) | 12,300 ± 2,100 | 19,800 ± 3,500 | 1.6 | [11] |

| Enzalutamide | Cmax (ng/mL) | 850 ± 150 | 1,100 ± 200 | 1.3 | [11] |

| Enzalutamide | t1/2 (h) | 5.8 ± 1.1 | 8.9 ± 1.5 | 1.5 | [11] |

| Tetrabenazine (active metabolites) | AUC (ng·h/mL) | 287 | 563 | 2.0 | [2] |

| Tetrabenazine (active metabolites) | Cmax (ng/mL) | 85.3 | 59.5 | 0.7 | [2] |

Experimental Protocols: Methodologies for Robust Bioanalysis

The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples like plasma or serum.

Materials:

-

Biological matrix (e.g., plasma)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquot 100 µL of the biological matrix into a microcentrifuge tube.[9]

-

Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, except for the blank matrix.

-

Add three to four volumes of cold precipitating solvent (e.g., 300-400 µL of acetonitrile) to the sample.[12]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[13]

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique that can remove interfering substances and concentrate the analyte.

Materials:

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., acetonitrile)

-

Vacuum manifold or centrifuge

Procedure:

-

Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.[8]

-

Equilibration: Pass 1-2 column volumes of water or a buffer matching the sample's pH to equilibrate the sorbent.[8]

-

Sample Loading: Load the pre-treated sample (to which the deuterated IS has been added) onto the cartridge at a slow, controlled flow rate.

-

Washing: Pass a weak solvent (e.g., 1-3 mL of 5% methanol in water) through the cartridge to remove weakly bound interferences.[8]

-

Elution: Elute the analyte and the deuterated internal standard with a strong organic solvent (e.g., acetonitrile) into a collection tube.

-

Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Materials:

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Aqueous buffer (for pH adjustment)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma containing the deuterated IS, add an appropriate aqueous buffer to adjust the pH.

-

Add a larger volume (e.g., 500 µL) of an immiscible organic extraction solvent.

-

Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte and IS into the organic phase.[14]

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Mandatory Visualizations: Workflows and Pathways

Visualizing complex processes is crucial for understanding and implementing robust bioanalytical methods. The following diagrams, created using the DOT language, illustrate key workflows and a metabolic pathway relevant to the use of deuterated standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards.[1][15] By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development. The strategic use of deuteration can also be a powerful tool in drug design to favorably alter metabolic pathways and improve a drug's pharmacokinetic profile. For researchers and scientists in the field of drug development, a thorough understanding and implementation of methodologies involving deuterated standards are crucial for the success of their programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. a protein precipitation extraction method [protocols.io]

- 14. arborassays.com [arborassays.com]

- 15. benchchem.com [benchchem.com]

The Role of (Rac)-BA-1049-d5 in ROCK2 Inhibitor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal regulation, cell adhesion, migration, and proliferation. Dysregulation of the ROCK2 signaling pathway has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As such, the development of selective ROCK2 inhibitors represents a promising therapeutic strategy. (Rac)-BA-1049-d5, a deuterated form of BA-1049 (also known as NRL-1049), has emerged as a valuable tool in the preclinical investigation of ROCK2 inhibition. Its selectivity for ROCK2 over the highly homologous ROCK1 isoform, coupled with its oral bioavailability, makes it a subject of significant interest in drug discovery and development. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of BA-1049 and its Metabolite

| Compound | Target | IC50 (µM) | Selectivity (ROCK1/ROCK2) | ATP Concentration | Assay Type | Reference |

| BA-1049 (NRL-1049) | ROCK2 | 0.59 | ~44-fold | Not Specified | Not Specified | [1] |

| ROCK1 | 26 | Not Specified | Not Specified | [1] | ||

| BA-1049 (R-enantiomer) | ROCK2 | 0.24 | ~86-fold | 15 µM (Km for ROCK2) | Radiometric Kinase Assay | |

| ROCK1 | Not Specified | 70 µM (Km for ROCK1) | Radiometric Kinase Assay | |||

| NRL-2017 (Metabolite) | ROCK2 | Not Specified | ~17-fold | Not Specified | Not Specified | [2] |

| ROCK1 | Not Specified | Not Specified | Not Specified | [2] |

Table 2: In Vivo Efficacy of BA-1049 in a Mouse Model of Cavernous Angioma

| Mouse Model | Treatment Group | Dose (mg/kg/day) | Duration | Outcome | Percent Reduction in Lesion Volume | Reference |

| Ccm1+/-Msh2-/- | Placebo | 0 | 4 months | Lesion Volume | - | [3] |

| BA-1049 | 1.0 | 4 months | Lesion Volume | Not Significant | [3] | |

| BA-1049 | 10 | 4 months | Lesion Volume | Not Significant | [3] | |

| BA-1049 | 100 | 4 months | Lesion Volume | Significant | Not Specified | |

| Ccm3+/-Trp53-/- | Placebo | 0 | 3 months | Lesion Volume | - | |

| BA-1049 | 1.0 | 3 months | Lesion Volume | Not Specified | ||

| BA-1049 | 10 | 3 months | Lesion Volume | Significant | Not Specified | |

| BA-1049 | 100 | 3 months | Lesion Volume | Significant | Not Specified |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., S6 peptide for ROCK)

-

ATP (at Km concentration for each kinase, e.g., 70 µM for ROCK1 and 15 µM for ROCK2)

-

This compound stock solution in DMSO

-

Radiolabeled ATP (e.g., [γ-33P]ATP)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the ROCK enzyme, substrate peptide, and the diluted inhibitor.

-

Initiate the kinase reaction by adding the ATP solution containing a tracer amount of radiolabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-Cofilin (pCofilin)

This protocol describes the detection of phosphorylated cofilin, a downstream substrate of ROCK2, in brain tissue lysates as a biomarker for ROCK2 activity.

Materials:

-

Brain tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3) and mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pCofilin antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat steps 8-11 for the β-actin loading control antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the pCofilin signal to the loading control.

In Vivo Murine Model of Cavernous Angioma

This protocol outlines the use of a genetic mouse model to assess the efficacy of this compound in reducing cavernous angioma lesion burden.[3]

Animal Model:

-

Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- mice, which spontaneously develop cerebral cavernous malformations.

Procedure:

-

House mice under standard laboratory conditions with ad libitum access to food and water.

-

Prepare drinking water containing the desired concentration of this compound or a placebo vehicle.

-

Randomly assign mice to treatment groups (e.g., placebo, 1 mg/kg/day, 10 mg/kg/day, 100 mg/kg/day).

-

Administer the treatment via the drinking water for a specified duration (e.g., 3-4 months).

-

At the end of the treatment period, euthanize the mice and perfuse with saline followed by a fixative.

-

Dissect the brains and perform micro-computed tomography (micro-CT) to visualize and quantify the cavernous angioma lesions.

Micro-Computed Tomography (Micro-CT) for Lesion Analysis

This protocol details the imaging and analysis of cavernous angioma lesions in mouse brains.[2][4]

Procedure:

-

Following fixation, stain the brains with a contrast agent (e.g., iodine solution) to enhance soft tissue visibility.

-

Mount the brain in the micro-CT scanner.

-

Acquire a series of X-ray projection images as the brain rotates.

-

Reconstruct the projection images into a 3D dataset of the brain.

-

Use imaging software to visualize the 3D brain structure and identify hyperdense regions corresponding to cavernous angioma lesions.

-

Segment the lesions from the surrounding brain tissue based on their intensity values.

-

Calculate the volume of each lesion and the total lesion volume per brain.

-

Compare lesion volumes between treatment groups to assess the efficacy of the inhibitor.

Mandatory Visualizations

Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo efficacy testing in a cavernous angioma mouse model.

Caption: Workflow for the detection of pCofilin by Western Blot.

References

- 1. youtube.com [youtube.com]

- 2. Induction and Micro-CT Imaging of Cerebral Cavernous Malformations in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

- 4. Contrast-Enhanced Micro-CT Imaging of Cerebral Cavernous Malformation Lesions in a Mouse Brain [jove.com]

A Technical Guide to the Metabolic Stability of (Rac)-BA-1049-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of the deuterated compound, (Rac)-BA-1049-d5. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows employed in the pharmaceutical industry to evaluate such molecules. The data presented herein is illustrative, based on typical outcomes for experimental compounds, and serves to provide a framework for understanding the metabolic fate of this compound.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while a very slowly metabolized compound could accumulate and cause toxicity.[3] In vitro assays using liver fractions are standard for assessing metabolic stability early in the drug development process.[4][5][6]

This compound is the deuterated form of (Rac)-BA-1049. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can sometimes alter the metabolic profile of a drug, often leading to increased metabolic stability by slowing the rate of enzymatic cleavage of carbon-deuterium bonds.[7] Therefore, assessing the metabolic stability of deuterated compounds is a key step in their development.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol describes a common method for determining the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4][8]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (with an appropriate internal standard for LC-MS/MS analysis)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[9]

-

Dilute the stock solution in phosphate buffer to the final desired concentration.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration in phosphate buffer.[10]

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and this compound.[11]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[8]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.[9]

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the metabolic stability of this compound in human liver microsomes.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Units |

| Half-Life (t1/2) | 45.8 | min |

| Intrinsic Clearance (CLint) | 33.5 | µL/min/mg protein |

Table 2: Percentage of this compound Remaining Over Time

| Time (min) | % Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 5 | 92.1 ± 2.3 |

| 15 | 75.4 ± 3.1 |

| 30 | 55.8 ± 2.8 |

| 45 | 41.2 ± 1.9 |

| 60 | 30.5 ± 2.5 |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for this compound.

References

- 1. nuvisan.com [nuvisan.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labcorp.com [labcorp.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]

- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (Rac)-BA-1049-d5 - A Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, storage conditions, and application of (Rac)-BA-1049-d5, a deuterated internal standard for the potent and selective ROCK2 inhibitor, (Rac)-BA-1049. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in quantitative bioanalysis.

Introduction

This compound is the stable isotope-labeled form of (Rac)-BA-1049, a racemic mixture containing the active (R)-enantiomer, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The parent compound, often referred to as NRL-1049 for its (R)-enantiomer, is a promising therapeutic candidate for various neurological and vascular disorders.[1] this compound is designed for use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of the parent drug in biological matrices.[2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Physicochemical Properties and Storage

Appropriate handling and storage are critical to maintaining the integrity and stability of this compound. While specific data for the deuterated compound is limited, recommendations can be made based on the properties of the non-deuterated form, BA-1049/NRL-1049.

Solubility Data

| Solvent | Reported Solubility of Non-Deuterated Form (NRL-1049) | Recommended Starting Solvent for this compound |

| DMSO | 10 mM | DMSO |

| Ethanol | Not Reported | Testing Recommended |

| Methanol | Not Reported | Testing Recommended |

| Acetonitrile (B52724) | Not Reported | Testing Recommended |

| Water | Not Reported | Expected to be poorly soluble |

| Note: This data is for the non-deuterated (R)-enantiomer and should be used as a guideline. It is always recommended to confirm solubility experimentally. |

Storage and Stability

Suppliers of this compound consistently advise storing the compound as per the Certificate of Analysis.[2][3] Shipping is typically conducted at ambient temperatures. For long-term stability, the following conditions, based on data for the non-deuterated form, are recommended.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | Long-term (months to years) |

| 4°C | Short-term (days to weeks) | |

| In Solvent | -80°C | Long-term (up to 6 months) |

| -20°C | Short-term (up to 1 month) | |

| Note: To prevent degradation, it is advisable to prepare fresh working solutions from a stock solution stored at -80°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action of Parent Compound: ROCK2 Inhibition

The parent compound, BA-1049, is a selective inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including actin cytoskeleton organization, cell adhesion, and migration.[1] Dysregulation of this pathway is implicated in numerous diseases. BA-1049 exerts its therapeutic effects by binding to the ATP-binding site of ROCK2, thereby inhibiting its kinase activity and downstream signaling.

Caption: The ROCK2 signaling pathway and the inhibitory action of BA-1049.

Experimental Protocols: Use as an Internal Standard

This compound is intended for use as an internal standard in quantitative bioanalysis by isotope dilution mass spectrometry. The following is a representative protocol for the quantification of (Rac)-BA-1049 in a biological matrix like plasma. This protocol is a template and requires optimization for specific instrumentation and experimental conditions.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (Rac)-BA-1049 and this compound and dissolve each in 1 mL of DMSO to create individual primary stock solutions.

-

Analyte Working Solutions: Perform serial dilutions of the (Rac)-BA-1049 primary stock solution with a 50:50 mixture of acetonitrile and water to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL) and quality control (QC) samples.

-

Internal Standard (IS) Spiking Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration that provides a consistent and robust signal in the mass spectrometer (e.g., 50 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquoting: In separate microcentrifuge tubes, aliquot 100 µL of each unknown sample, calibration standard, and QC sample.

-

Spiking: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to every tube except for blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortexing: Vigorously vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Representative)

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution should be optimized to achieve good separation and peak shape. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These must be optimized by infusing standard solutions of both the analyte and the deuterated internal standard. The transition for the d5-standard should be 5 Da higher than the analyte.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard for each sample. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in unknown samples is then determined from this curve.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical bioanalytical experiment.

Caption: General workflow for quantitative analysis using this compound.

Conclusion

This compound is an essential tool for the accurate quantification of the ROCK2 inhibitor (Rac)-BA-1049 in preclinical and clinical research. While specific data on its solubility and storage are best obtained from the supplier's Certificate of Analysis, the information provided in this guide for the non-deuterated parent compound offers a reliable starting point. The representative experimental protocol outlines the necessary steps for its application as an internal standard in LC-MS/MS-based bioanalysis, which, with appropriate optimization, can yield robust and reproducible results for pharmacokinetic and drug metabolism studies.

References

Technical Guide: Preclinical In Vivo Assessment of (Rac)-BA-1049, a ROCK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details preclinical in vivo studies using the ROCK2 inhibitor, (Rac)-BA-1049 (also known as NRL-1049). The deuterated form, (Rac)-BA-1049-d5, is a stable isotope-labeled internal standard intended for use in quantitative bioanalytical assays (e.g., LC-MS/MS) to measure the concentration of (Rac)-BA-1049 and its metabolites in biological matrices. The in vivo efficacy and mechanism of action data presented herein were generated using the non-deuterated compound, (Rac)-BA-1049.

Introduction

Cerebral cavernous malformations (CCM) are vascular abnormalities in the brain characterized by leaky, dilated capillaries, which can lead to neurological deficits and hemorrhage. The pathogenesis of CCM is linked to mutations in CCM1, CCM2, or CCM3 genes, leading to the hyperactivation of Rho-associated coiled-coil containing protein kinase (ROCK). Specifically, the ROCK2 isoform is highly expressed in the central nervous system and plays a crucial role in endothelial barrier function.

(Rac)-BA-1049 is a selective, orally bioavailable ROCK2 inhibitor that has been investigated as a potential therapeutic agent for CCM. Preclinical studies in mouse models of CCM have demonstrated its efficacy in reducing lesion burden and hemorrhage. This guide provides an in-depth overview of the quantitative data, experimental protocols, and associated signaling pathways from these pivotal in vivo studies.

Quantitative Data Summary

The efficacy of (Rac)-BA-1049 was evaluated in two sensitized mouse models of cavernous angioma: Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/-. The compound was administered in the drinking water for 3 to 4 months.

Table 1: Effect of (Rac)-BA-1049 on Cavernous Angioma Lesion Burden in Ccm1+/-Msh2-/- Mice

| Treatment Group (mg/kg/day) | Number of Animals (n) | Percentage of Mice with Lesions | Lesion Burden (Lesion Volume/Brain Volume) | Statistical Significance (vs. Placebo) |

| 0 (Placebo) | 18 | Not specified | Not specified | - |

| 1.0 | 13 | Not specified | Not specified | Not significant |

| 10 | 16 | Not specified | Not specified | Not significant |

| 100 | 17 | Trend for fewer mice with lesions (P = 0.063) | Significantly decreased | P = 0.022 |

Table 2: Effect of (Rac)-BA-1049 on Cavernous Angioma Lesion Burden in Ccm3+/-Trp53-/- Mice

| Treatment Group (mg/kg/day) | Number of Animals (n) | Lesion Burden (Lesion Volume/Brain Volume) | Statistical Significance (vs. Placebo) |

| 0 (Placebo) | 20 | Baseline | - |

| 1.0 | 15 | Not specified | Not significant |

| 10 | 16 | Significantly decreased | P = 0.002 |

| 100 | 18 | Significantly decreased | P = 0.003 |

Signaling Pathway

(Rac)-BA-1049 exerts its therapeutic effect by selectively inhibiting ROCK2. In the context of CCM, loss-of-function mutations in CCM proteins lead to increased ROCK activity, which in turn disrupts endothelial cell junctions and promotes vascular leakage. By inhibiting ROCK2, (Rac)-BA-1049 helps to stabilize the vascular endothelium and reduce the formation and progression of lesions.

Experimental Protocols

Animal Models

-

Strains:

-

Ccm1+/- mice were crossed with Msh2-/- mice to create a sensitized model for CCM1 disease.

-

Ccm3+/- mice were crossed with Trp53-/- mice to create a more aggressive model for CCM3 disease.

-

-

Justification: The mutator backgrounds (Msh2-/- and Trp53-/-) accelerate the formation of cavernous angioma lesions, allowing for a feasible study duration.

(Rac)-BA-1049 Administration

-

Route of Administration: Oral, via drinking water.

-

Dosage Preparation: (Rac)-BA-1049 was dissolved in the drinking water to achieve target doses of 1.0, 10, and 100 mg/kg/day. The concentration in the water was adjusted based on the average water consumption and body weight of the mice.

-

Treatment Duration:

-

Ccm1+/-Msh2-/- mice: 4 months.

-

Ccm3+/-Trp53-/- mice: 3 months.

-

-

Control Group: Received placebo (vehicle) in the drinking water.

Assessment of ROCK2 Inhibition (Pharmacodynamics)

-

Biomarker: Phosphorylated Cofilin (pCofilin), a downstream substrate of ROCK2.

-

Method: Immunohistochemistry (IHC) on brain tissue sections.

-

Tissue Preparation: Mice were euthanized, and brains were perfused with 4% paraformaldehyde (PFA). The brains were then dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.

-

Sectioning: Brains were sectioned on a cryostat or vibratome at a thickness of 30-50 µm.

-

Staining:

-

Free-floating sections were washed in phosphate-buffered saline (PBS).

-

Permeabilization was performed using PBS with Triton X-100 (PBST).

-

Sections were incubated in a blocking solution (e.g., 5% normal goat serum in PBST) to prevent non-specific antibody binding.

-

Incubation with a primary antibody against pCofilin overnight at 4°C.

-

Washing in PBST, followed by incubation with a fluorescently labeled secondary antibody.

-

Sections were mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Sections were imaged using a confocal or fluorescence microscope to quantify the pCofilin signal.

-

Quantification of Lesion Burden

-

Method: Micro-computed tomography (micro-CT).

-

Sample Preparation: At the end of the treatment period, mice were euthanized, and their heads were removed. The brains were perfused with a contrast agent (e.g., a lead-based or iodine-based agent) to visualize the vasculature.

-

Imaging: The heads were scanned using a high-resolution micro-CT scanner.

-

Image Reconstruction and Analysis: The raw scan data was reconstructed into 3D images. The total brain volume and the volume of the cavernous angioma lesions were quantified using specialized analysis software. Lesion burden was calculated as the ratio of total lesion volume to total brain volume.

-

Conclusion

The preclinical in vivo studies of (Rac)-BA-1049 in relevant mouse models of cavernous angioma provide compelling evidence for its therapeutic potential. The compound demonstrates a dose-dependent reduction in lesion burden, particularly in the more aggressive Ccm3+/-Trp53-/- model. The mechanism of action, through the selective inhibition of ROCK2, is supported by pharmacodynamic data showing a reduction in the downstream biomarker pCofilin. The experimental protocols outlined in this guide provide a framework for the continued investigation of ROCK2 inhibitors for the treatment of CCM and other neurological disorders characterized by endothelial dysfunction. The use of this compound as an internal standard in future pharmacokinetic and pharmacodynamic studies will be crucial for accurately quantifying drug exposure and its relationship to the observed efficacy.

safety and handling guidelines for (Rac)-BA-1049-d5

An In-depth Technical Guide on the Safety and Handling of (Rac)-BA-1049-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on general knowledge of handling research chemicals, information on the parent compound (NRL-1049/BA-1049), and safety protocols for similar deuterated compounds. It is imperative to consult the supplier-provided SDS upon procurement and to conduct a thorough risk assessment before handling this compound.

Introduction

This compound is the deuterated form of (Rac)-BA-1049, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The parent compound, also known as NRL-1049, has demonstrated therapeutic potential in various neurological conditions by preserving the blood-brain barrier and reducing neuroinflammation.[1][2] The deuterated analog is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies due to the analytical advantages conferred by the deuterium (B1214612) labeling.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and its parent compound, NRL-1049, is presented below.

| Property | This compound (HY-126432S) | NRL-1049 (BA-1049) (HY-162596) |

| Molecular Formula | C₁₆H₁₆D₅N₃O₂S | C₁₆H₂₁N₃O₂S |

| Molecular Weight | Not specified | 319.42 g/mol |

| CAS Number | Not specified | 1973494-16-4 |

| Appearance | Solid | White to off-white solid |

| Purity | >98% (typical for research grade) | 99.87% |

| IC₅₀ (ROCK1) | Not specified | 26 µM |

| IC₅₀ (ROCK2) | Not specified | 0.59 µM |

| Solubility | Not specified | DMSO: ≥ 32 mg/mL |

| Water: 5 mg/mL | ||

| Ethanol: 5 mg/mL |

Safety and Handling Guidelines

Given the absence of a specific SDS, standard precautions for handling potent, biologically active research chemicals should be strictly followed. The safety profile of this compound is presumed to be similar to its non-deuterated parent compound, NRL-1049.

Hazard Identification

The specific hazards of this compound have not been fully characterized. Based on the pharmacological activity of the parent compound as a kinase inhibitor, it should be handled as a potentially hazardous substance. In a study with healthy adult volunteers, the maximum tolerated dose of NRL-1049 was 150 mg, with the most common treatment-related adverse effects being dizziness, headache, and syncope.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat should be worn at all times.

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the generation of dust when handling the solid form.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed, light-resistant container.

-

Recommended storage conditions for the solid powder are -20°C for long-term storage (up to 3 years) and 4°C for short-term storage (up to 2 years).[3]

-

Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols